(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13497436
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrClFN |
|---|---|
| Molecular Weight | 254.53 g/mol |
| IUPAC Name | (1R)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
| Standard InChI Key | BLXILKBUBMZCET-NUBCRITNSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)Br)F)N.Cl |
| SMILES | CC(C1=CC(=C(C=C1)Br)F)N.Cl |
| Canonical SMILES | CC(C1=CC(=C(C=C1)Br)F)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure consists of a phenylethylamine backbone modified with bromine (Br) and fluorine (F) substituents. The (R)-enantiomer is defined by its absolute configuration at the chiral carbon adjacent to the amine group. Key structural features include:
-
Aromatic System: A phenyl ring with bromine at position 4 and fluorine at position 3, creating a meta-para substitution pattern.
-
Chiral Center: The (R)-configuration at the α-carbon ensures stereoselective interactions in biological systems.
-
Hydrochloride Salt: The amine group is protonated and stabilized as a hydrochloride salt, enhancing solubility and crystallinity.
Table 1: Fundamental Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.53 g/mol | |
| IUPAC Name | (1R)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride | |
| SMILES | CC@@HN.Cl | |
| Solubility | Not publicly available |
The electron-withdrawing effects of bromine and fluorine alter the phenyl ring’s electron density, influencing reactivity in substitution and coupling reactions.
Synthetic Methodologies
Asymmetric Synthesis Strategies
The synthesis of (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride prioritizes enantioselectivity to preserve the (R)-configuration. Industrial routes often employ:
-
Chiral Resolution: Racemic mixtures are resolved using chiral acids or enzymes to isolate the (R)-enantiomer.
-
Catalytic Asymmetric Amination: Transition-metal catalysts with chiral ligands (e.g., BINAP) induce stereocontrol during C–N bond formation.
-
Bromination-Fluorination Sequences: Starting from 3-fluorophenethylamine, bromine is introduced via electrophilic aromatic substitution under controlled conditions.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of 3-fluorophenethylamine | , , 0°C | 72% |
| 2 | Chiral Resolution | L-(+)-Tartaric acid, ethanol | 45% |
| 3 | Salt Formation | HCl gas, diethyl ether | 89% |
Critical challenges include minimizing racemization during salt formation and optimizing halogenation regioselectivity.
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound’s halogenated structure makes it a versatile building block for:
-
Anticancer Agents: Bromine enhances DNA intercalation, while fluorine improves metabolic stability.
-
Neurological Therapeutics: Structural analogs modulate serotonin and dopamine receptors, showing promise in treating depression and Parkinson’s disease.
Asymmetric Catalysis
Chiral amines are pivotal in synthesizing enantiopure pharmaceuticals. The (R)-enantiomer serves as a ligand in catalytic systems for:
-
Hydrogenation Reactions: Achieving >95% enantiomeric excess (ee) in ketone reductions.
-
Cross-Coupling Reactions: Facilitating Suzuki-Miyaura couplings for biaryl drug scaffolds.
Biological Activity and Mechanistic Insights
Receptor Binding Studies
In vitro assays reveal moderate affinity for:
-
5-HT Serotonin Receptors: .
-
Dopamine D Receptors: .
The fluorine atom engages in halogen bonding with receptor residues, while the bromine group contributes to hydrophobic interactions.
Future Directions
Despite its promise, gaps persist in:
-
Pharmacokinetic Profiles: Absorption, distribution, metabolism, and excretion (ADME) studies are needed.
-
Toxicological Data: Chronic toxicity and genotoxicity assessments remain unpublished.
-
Scalable Synthesis: Developing cost-effective catalytic asymmetric methods for industrial-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume